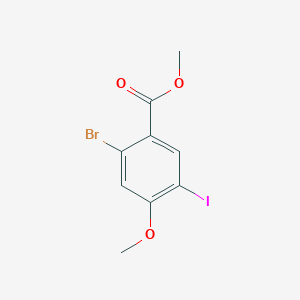![molecular formula C11H8ClN5O B12337162 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features, which include a triazole ring fused to a pyrimidine ring, and a chlorophenylmethyl group attached to the triazole ring. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction proceeds through the formation of nitrilimines, which undergo cycloaddition with dipolarophiles to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chlorophenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dihydro derivatives, and substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitumor agent
Industry: The compound is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is essential for its inhibitory activity.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
8-Azaguanine: A triazolopyrimidine derivative with antineoplastic activity.
Uniqueness
7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro- stands out due to its unique combination of a triazole and pyrimidine ring system, along with the presence of a chlorophenylmethyl group. This structural uniqueness contributes to its diverse chemical reactivity and potential for various biological activities.
特性
分子式 |
C11H8ClN5O |
|---|---|
分子量 |
261.67 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-7aH-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H8ClN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6,9H,5H2 |
InChIキー |
FIOXEHKKRIHLJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C3=NC=NC(=O)C3N=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
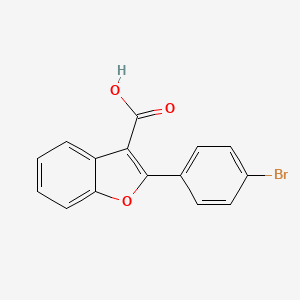
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
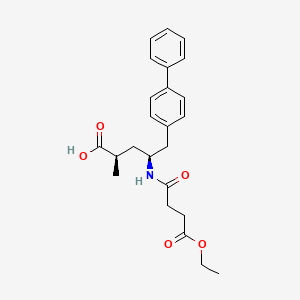
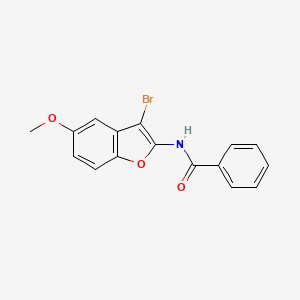
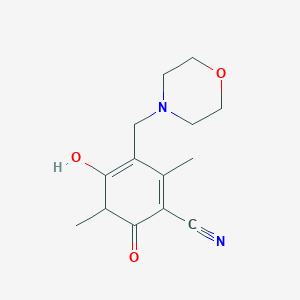
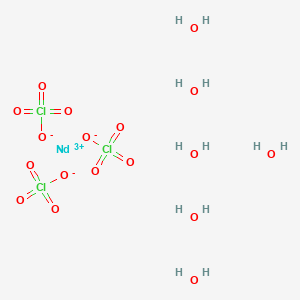
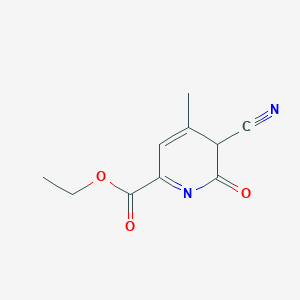
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)

![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
![4-[(1R,5S)-8-[(1R)-2,2-difluorocyclopropanecarbonyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12337144.png)
